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molecular formula C14H21NO3 B8494509 N-(2,2-diethoxyethyl)-2,3-dihydrobenzo[b]furan-4-amine

N-(2,2-diethoxyethyl)-2,3-dihydrobenzo[b]furan-4-amine

Cat. No. B8494509
M. Wt: 251.32 g/mol
InChI Key: OVIAPSQYGAVUQX-UHFFFAOYSA-N
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Patent
US05633276

Procedure details

A mixture of 2,3-dihydro-benzofuran-4-ylamine (preparation. J. Hetereocyclic Chem., 18, 1333 (1980)) (4.34 g), potassium carbonate (8.87 g) and bromo acetaldehyde diethyl acetal (9.7 ml) in dry DMF (60 ml) was heated to 100° C. for 2 days under. The mixture was cooled and was partitioned between water and ethyl acetate. The dried extracts were evaporated and the residue chromatographed on silica gel (250 g). Elution with ethyl acetate:cyclohexane 1:4 gave the title compound as a pale yellow oil (4.95 g).
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([NH2:10])[C:4]=2[CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[CH2:17]([O:19][CH:20]([O:23][CH2:24][CH3:25])[CH2:21]Br)[CH3:18]>CN(C=O)C>[CH2:17]([O:19][CH:20]([O:23][CH2:24][CH3:25])[CH2:21][NH:10][C:9]1[C:4]2[CH2:3][CH2:2][O:1][C:5]=2[CH:6]=[CH:7][CH:8]=1)[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.34 g
Type
reactant
Smiles
O1CCC2=C1C=CC=C2N
Name
Quantity
8.87 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.7 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The dried extracts were evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (250 g)
WASH
Type
WASH
Details
Elution with ethyl acetate:cyclohexane 1:4

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNC1=CC=CC2=C1CCO2)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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